molecular formula C12H18N4O2 B8404880 1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine

1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine

Cat. No. B8404880
M. Wt: 250.30 g/mol
InChI Key: FPNLLWSCRGPLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C12H18N4O2/c1-10(2)14-5-7-15(8-6-14)12-4-3-11(9-13-12)16(17)18/h3-4,9-10H,5-8H2,1-2H3

InChI Key

FPNLLWSCRGPLGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Isopropylpiperazine (1.8 mL, 12.7 mmol, 2 equiv) was added to a cold (5° C.) solution of 2-chloro-5-nitropyridine (1 g, 6.3 mmol,) in DCM (5 mL). The reaction mixture was allowed to warm to rt, stirred for 16 h, diluted with DCM and H2O. The aqueous layer was separated and extracted with DCM. The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated to provide 1.58 g of the title compound as a yellow solid: ESI-MS: 251.2 [M+H]+; tR=2.20 min.
Quantity
1.8 mL
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reactant
Reaction Step One
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1 g
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reactant
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Quantity
5 mL
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-5-nitropyridine (2.5 g, 15.7 mmol) in THF (25 mL), are added 1-isopropylpiperazine (2.01 g, 15.7 mmol) and K2CO3 (3.25 g, 23.6 mmol). The reaction mixture is stirred at 50° C. for 4 hours and then at 70° C. overnight. The solvent is removed in vacuo and the resultant orange solid is triturated using 10:1 petroleum ether-diethyl ether. The isolated compound (3.7 g, 94%) is used in the next step without further purification.
Quantity
2.5 g
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reactant
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2.01 g
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reactant
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Quantity
3.25 g
Type
reactant
Reaction Step One
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Quantity
25 mL
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solvent
Reaction Step One

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